2-methyl-2H-indazole-3-carbonyl chloride 2-methyl-2H-indazole-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 181071-92-1
VCID: VC20927067
InChI: InChI=1S/C9H7ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H,1H3
SMILES: CN1C(=C2C=CC=CC2=N1)C(=O)Cl
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol

2-methyl-2H-indazole-3-carbonyl chloride

CAS No.: 181071-92-1

Cat. No.: VC20927067

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-2H-indazole-3-carbonyl chloride - 181071-92-1

Specification

CAS No. 181071-92-1
Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
IUPAC Name 2-methylindazole-3-carbonyl chloride
Standard InChI InChI=1S/C9H7ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H,1H3
Standard InChI Key MVHHZBVZNGCEOO-UHFFFAOYSA-N
SMILES CN1C(=C2C=CC=CC2=N1)C(=O)Cl
Canonical SMILES CN1C(=C2C=CC=CC2=N1)C(=O)Cl

Introduction

Physical and Chemical Properties

Physical Characteristics

2-Methyl-2H-indazole-3-carbonyl chloride typically appears as an off-white solid with well-defined physical properties that have been determined through experimental measurements and predictive calculations. The compound exhibits a melting point range of 88.5-90°C and a calculated boiling point of 345.9°C at atmospheric pressure .
Table 1 presents a comprehensive overview of the physical properties of 2-methyl-2H-indazole-3-carbonyl chloride:

PropertyValueSource
Physical StateOff-white solidObserved
Molecular Weight194.618 g/molCalculated
Molecular FormulaC₉H₇ClN₂ODetermined
Melting Point88.5-90°CExperimental
Boiling Point345.9°C at 760 mmHgPredicted
Density1.37 g/cm³Predicted
Flash Point163°CPredicted
Vapor Pressure5.96E-05 mmHg at 25°CPredicted
Log P1.95230Calculated
Polar Surface Area (PSA)34.89000 ŲCalculated
Index of Refraction1.642Predicted
Exact Mass194.02500Calculated
The moderate lipophilicity of the compound, as indicated by its Log P value of approximately 1.95, suggests a balance between hydrophilic and hydrophobic properties, which can be advantageous for membrane permeability in biological systems .

Synthesis Methods

Synthetic Routes

Several synthetic approaches have been documented for the preparation of 2-methyl-2H-indazole-3-carbonyl chloride, typically involving multi-step processes starting from suitable precursors. These methods generally involve the synthesis of the corresponding carboxylic acid or ester followed by conversion to the acyl chloride .
One common synthetic pathway involves:

  • Preparation of 2-methyl-2H-indazole through appropriate cyclization reactions

  • Functionalization at the C-3 position to introduce a carboxylic acid group

  • Conversion of the carboxylic acid to the acyl chloride using chlorinating agents
    The regioselective alkylation of indazole compounds plays a crucial role in these syntheses. As noted in the literature, N-2 alkylation products can be challenging to obtain under many reaction conditions since N-1 alkylation often predominates thermodynamically. Special conditions, such as gallium/aluminum-mediated direct regioselective alkylation reactions, have been developed to favor N-2 alkylation and access the desired 2H-indazole scaffold .

Laboratory Procedures

Applications in Chemical Research

Synthetic Applications

2-Methyl-2H-indazole-3-carbonyl chloride serves as a versatile building block in organic synthesis, particularly for the preparation of functionalized indazole derivatives. The high reactivity of the acyl chloride group enables efficient transformations to create a diverse array of compounds with potential biological activities .
Key synthetic applications include:

  • Preparation of ester derivatives, such as methyl 2-methyl-2H-indazole-3-carboxylate

  • Synthesis of amide derivatives through reaction with various amines

  • Formation of ketones via acylation reactions

  • Development of more complex heterocyclic systems through further functionalization
    Recent advancements in indazole chemistry have expanded the utility of such compounds. For instance, research has demonstrated the synthesis of 2-alkenyl-2H-indazoles from 2-(2-carbonylmethyl)-2H-indazoles, and copper-catalyzed intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes . These methodologies contribute to the growing arsenal of synthetic tools for accessing diverse indazole-based structures.

Pharmaceutical Relevance

The indazole scaffold, including derivatives of 2-methyl-2H-indazole-3-carbonyl chloride, has demonstrated significant pharmaceutical potential across multiple therapeutic areas. Indazole-containing compounds exhibit a wide spectrum of biological activities, making them attractive targets for drug discovery efforts .
Research has shown that indazole derivatives possess various pharmacological properties, including:

  • Anti-inflammatory activity

  • Antitumor effects

  • Antifungal properties

  • Antibacterial action

  • Anti-HIV activity

  • Enzyme inhibition
    Particularly noteworthy is the finding that the replacement of carbonyl groups with N-substituted carboxamides on 2,3-diphenyl-2H-indazole structures led to enhanced growth inhibitory activity against Candida species, highlighting the potential of functionalized indazoles as antifungal agents .
    The pharmaceutical relevance of indazole-based compounds is further exemplified by marketed drugs such as pazopanib, an FDA-approved tyrosine kinase inhibitor used for the treatment of renal cell carcinoma. Other bioactive indazoles include danicopan, a complement factor D inhibitor for the treatment of paroxysmal nocturnal hemoglobinuria, and CPI-637, an inhibitor of both cyclic-AMP response element binding protein (CBP) and adenoviral E1A binding protein .

Related Compounds

Structural Analogs

Several compounds structurally related to 2-methyl-2H-indazole-3-carbonyl chloride have been reported in the literature, providing insight into the broader family of indazole derivatives and their properties. These structural analogs differ in substituent patterns, functional groups, or the position of substitution on the indazole core .
Table 2: Key Structural Analogs of 2-Methyl-2H-Indazole-3-Carbonyl Chloride

CompoundCAS NumberMolecular FormulaMolecular WeightDescription
Methyl 2-methyl-2H-indazole-3-carboxylate109216-61-7C₁₀H₁₀N₂O₂190.199 g/molMethyl ester derivative
Methyl 1H-indazole-3-carboxylate43120-28-1C₉H₈N₂O₂176.17 g/mol1H-isomer without methyl group
2-Methyl-2H-indazole-3-carboxylic acidNot specifiedC₉H₈N₂O₂176.17 g/molCarboxylic acid precursor
1H-Indazole-3-carboxylic acidNot specifiedC₈H₆N₂O₂162.14 g/molUnmethylated carboxylic acid
Methyl 2-methyl-2H-indazole-3-carboxylate is particularly relevant as it is likely the ester precursor to the title compound. This ester is more stable than the acyl chloride and may serve as an intermediate in its synthesis .
The difference between 1H-indazole and 2H-indazole derivatives is significant in terms of reactivity and biological activity. Research has shown that the regioselectivity of substitution on the indazole ring can dramatically affect the properties of the resulting compounds, including their potential pharmaceutical applications .

Functional Derivatives

Various functional derivatives of 2-methyl-2H-indazole-3-carbonyl chloride can be prepared through transformations of the carbonyl chloride group, yielding compounds with diverse properties and potential applications. These derivatives expand the chemical space accessible from the parent compound and may exhibit unique biological activities .
Key functional derivatives include:

  • Esters: Formed by reaction with alcohols, such as methyl 2-methyl-2H-indazole-3-carboxylate. These compounds are more stable than the acyl chloride and may exhibit biological activity themselves .

  • Amides: Produced through reaction with amines, these derivatives have shown promising biological activities. Research has indicated that N-substituted carboxamides on the indazole nucleus can enhance growth inhibitory activity against fungal pathogens compared to carbonyl-containing analogs .

  • Ketones: 3-Acyl-2H-indazoles can be synthesized through various methods, including visible-light-driven decarboxylative coupling of 2H-indazoles with α-keto acids. These compounds feature a ketone group at the C-3 position and may display interesting photochemical properties .

  • Alkenyl derivatives: Both 2-alkenyl-2H-indazoles and 3-alkenyl-2H-indazoles have been synthesized through specialized methodologies, offering routes to further functionalized indazole systems with potential in drug discovery . The ability to generate these diverse derivatives highlights the synthetic utility of 2-methyl-2H-indazole-3-carbonyl chloride as a versatile building block in heterocyclic chemistry and pharmaceutical research.

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